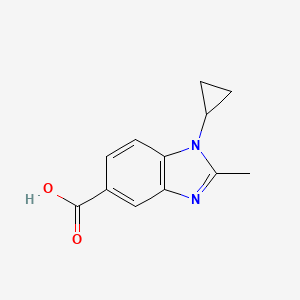

1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylic acid

説明

特性

IUPAC Name |

1-cyclopropyl-2-methylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-7-13-10-6-8(12(15)16)2-5-11(10)14(7)9-3-4-9/h2,5-6,9H,3-4H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPGSZKLSRZBGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3CC3)C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Table 1: Key Steps in Cyclopropyl Carboxylic Acid Preparation

| Step | Description | Conditions/Notes |

|---|---|---|

| Cyclopropylation | Methacrylic acid/ester or nitrile + trihalide + base | Alkaline aqueous solution, mild temperature |

| Dehalogenation | Removal of halogen atoms from intermediate | Sodium metal or other reductants |

| Acidification | Conversion of ester or nitrile to carboxylic acid | Acid treatment, e.g., HCl |

| Hydrolysis (if needed) | Hydrolysis of nitrile or amide intermediates | Basic hydrolysis followed by acidification |

This approach can be adapted to prepare the cyclopropyl substituent for incorporation into the benzimidazole framework.

Construction of the Benzimidazole Core with Substituents

The benzimidazole ring is commonly synthesized via condensation of o-phenylenediamine derivatives with carboxylic acids or their derivatives. For 1,3-benzodiazoles, the cyclopropyl group is often introduced at the nitrogen atom by alkylation of the benzimidazole nitrogen with cyclopropyl halides or cyclopropyl carboxylic acid derivatives.

Methylation at the 2-position can be achieved by using methyl-substituted o-phenylenediamines or by selective methylation after ring closure.

Carboxylation at the 5-position is typically done by using substituted o-phenylenediamines bearing a carboxyl group or by directed lithiation and subsequent carboxylation post-ring formation.

Specific Synthetic Routes Reported

While direct literature on the exact preparation of this compound is limited, related methodologies provide insight:

- The cyclopropyl group introduction via cyclopropylation of methacrylic acid derivatives (patent CN104447293A).

- Hydroxycyclopropanecarboxylic acid derivatives synthesized via sulfuric acid and sodium nitrite catalysis (patent CN110862311A), which may be adapted for functional group transformations.

- Benzimidazole derivatives synthesis through condensation reactions of o-phenylenediamines with carboxylic acids or aldehydes, followed by N-substitution (general organic synthesis knowledge).

Example Synthetic Scheme (Hypothetical)

- Start with 4-aminobenzoic acid (or derivative) as the precursor for the 5-carboxylic acid substitution.

- Condense with methylamine or methyl-substituted o-phenylenediamine to form the 2-methylbenzimidazole core.

- Alkylate the benzimidazole nitrogen with cyclopropyl bromide or cyclopropyl carboxylic acid derivative under basic conditions to install the cyclopropyl group at N-1.

- Purify by recrystallization or chromatography.

Research Findings and Analytical Data

- The cyclopropylation methods yield high purity products under mild conditions, suitable for pharmaceutical intermediates.

- The use of sodium nitrite and sulfuric acid in controlled conditions enables selective functional group transformations on cyclopropylcarboxylic acid derivatives.

- Analytical characterization via melting point, NMR, IR, and mass spectrometry confirms the structure and purity of intermediates and final products.

- Stability and decomposition data for related cyclopropyl-containing heterocycles indicate that mild drying and recrystallization conditions preserve product integrity.

Summary Table of Preparation Methods

| Preparation Step | Method/Reaction Type | Key Reagents/Conditions | Advantages |

|---|---|---|---|

| Cyclopropyl carboxylic acid synthesis | Cyclopropylation of methacrylic acid esters | Trihalide + base, dehalogenation, acidification | Mild conditions, high purity, cost-effective |

| Benzimidazole core formation | Condensation of o-phenylenediamine with acid | Acidic or thermal conditions | Well-established, versatile |

| N-Cyclopropyl substitution | Alkylation with cyclopropyl halides | Base (e.g., K2CO3), polar aprotic solvents | Specific N-substitution, good yields |

| Methyl substitution at 2-position | Use of methyl-substituted diamines or methylation post-ring closure | Standard methylation reagents | Direct incorporation or selective modification |

化学反応の分析

Types of Reactions: 1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) to introduce oxygen-containing functional groups.

Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: : Substitution reactions can be carried out using nucleophilic or electrophilic substitution reagents to replace hydrogen atoms or functional groups on the benzodiazole ring.

Oxidation: : KMnO4, H2CrO4, and hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: : LiAlH4, H2 with a palladium catalyst, and sodium borohydride (NaBH4).

Substitution: : Halogenating agents (e.g., bromine, chlorine), strong bases (e.g., sodium hydroxide), and nucleophiles (e.g., alkyl halides).

Oxidation: : Carboxylic acids, aldehydes, and ketones.

Reduction: : Alcohols, amines, and hydrocarbons.

Substitution: : Halogenated benzodiazoles, alkylated benzodiazoles, and nitro-substituted benzodiazoles.

科学的研究の応用

Medicinal Chemistry

1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylic acid has been investigated for its potential as a therapeutic agent due to its unique structural features. It has shown promising activity in:

- Antimicrobial Studies : Research indicates that this compound may inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism.

- Anticancer Properties : Preliminary studies suggest that it may interfere with cancer cell signaling pathways, potentially leading to apoptosis in malignant cells.

The compound's interactions with biological targets have been a focus of study. The mechanism of action involves binding to specific receptors or enzymes, modulating their activity, which can lead to therapeutic effects in various diseases.

Materials Science

In addition to its biological applications, this compound is being explored for use in developing new materials. Its unique chemical structure allows for:

- Polymer Synthesis : It can serve as a building block for synthesizing novel polymers with desirable mechanical and thermal properties.

- Coatings and Adhesives : The compound's stability and reactivity can be advantageous in formulating advanced coatings and adhesives.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria .

- Cancer Cell Line Studies : Research conducted on various cancer cell lines indicated that the compound could induce cell cycle arrest and apoptosis, making it a candidate for further development as an anticancer drug .

- Polymer Applications : Investigations into its use in polymer science revealed that incorporating this compound into polymer matrices enhanced thermal stability and mechanical strength .

作用機序

The mechanism by which 1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulate signaling pathways, and influence cellular processes. The exact mechanism of action depends on the specific application and biological context.

類似化合物との比較

Cycloalkyl Substitutions

- Molecular weight increases by ~42 Da compared to the cyclopropyl analog .

- 1-Butyl-2-methyl-1,3-benzodiazole-5-carboxylic acid (CAS 1152495-95-8): The linear butyl chain enhances lipophilicity (logP ~2.5 estimated), favoring membrane permeability. However, this compound has been discontinued, suggesting synthesis or stability challenges .

Functionalized Cyclic Substituents

- 1-(Cyclopropylmethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid (CAS 1019342-55-2): Incorporation of a dihydro-oxo group introduces planarity disruption, reducing aromatic conjugation. This may limit intercalation into DNA but improve selectivity for enzymes like kinases .

Position 2 Substituent Variations

- This substitution is common in protease inhibitors .

- 7-Methyl-2-propyl-1H-benzimidazole-5-carboxylic acid (CAS 152628-03-0): Propyl at position 2 and methyl at position 7 create a steric shield around the carboxylic acid, altering ionization behavior (pKa shift ~0.5 units) and solubility .

Core Modifications and Functional Group Additions

- 2-Oxo-2,3-dihydro Derivatives : highlights that saturation of the diazole ring (e.g., dihydro-oxo structures) reduces aromaticity, decreasing UV absorption (λmax shift from 280 nm to 265 nm) and altering photostability .

- Pyridine Hybrids : Compounds like 2-pyridin-4-yl-1H-benzimidazole-5-carboxylic acid (CAS 316833-32-6) introduce a basic nitrogen, enhancing water solubility (logP ~1.8) and metal-chelating capabilities .

Key Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Weight | Substituents (Position) | Key Property |

|---|---|---|---|---|

| 1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylic acid | Not listed | ~218.24* | 1-Cyclopropyl, 2-methyl | High metabolic stability |

| 1-Cyclopentyl-2-methyl analog | 944722-26-3 | ~260.30 | 1-Cyclopentyl, 2-methyl | Increased hydrophobicity |

| 1-Butyl-2-methyl analog | 1152495-95-8 | 232.28 | 1-Butyl, 2-methyl | Discontinued due to stability issues |

| 2-Oxo-dihydro derivative | 1019342-55-2 | 232.24 | 1-Cyclopropylmethyl, 2-oxo | Enhanced kinase selectivity |

*Estimated based on analogs.

生物活性

1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylic acid (CAS Number: 1094428-46-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C12H12N2O2, and it has a molecular weight of 216.24 g/mol. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and other pharmacological properties.

- Molecular Formula : C12H12N2O2

- Molecular Weight : 216.24 g/mol

- CAS Number : 1094428-46-2

- Purity : Typically above 95% in commercial samples

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of this compound. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (ATCC 25923) | 3.90 μg/mL |

| Methicillin-resistant S. aureus (MRSA) | <1 μg/mL |

| Escherichia coli | Inactive |

The compound displayed significant activity against Staphylococcus aureus, particularly against the MRSA strain, indicating its potential as a therapeutic agent in treating resistant infections .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activities. Various studies have assessed its effects on different cancer cell lines.

Table 2: Anticancer Activity Data

| Cell Line | Growth Inhibition Concentration (GI50) |

|---|---|

| A549 (Lung Cancer) | nM to μM range |

| HeLa (Cervical Cancer) | nM to μM range |

The compound exhibited antiproliferative effects across multiple human tumor cell lines, suggesting its potential utility in cancer therapy .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific cellular targets involved in bacterial resistance mechanisms and cancer cell proliferation pathways.

Case Studies

Several case studies have illustrated the effectiveness of this compound in preclinical settings:

-

Study on MRSA :

A study demonstrated that the compound significantly inhibited biofilm formation by MRSA, which is crucial for its pathogenicity and resistance to treatment . -

Cancer Cell Line Study :

Another investigation focused on the A549 lung cancer cell line, where treatment with the compound resulted in a marked reduction in cell viability compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves condensation of o-phenylenediamine derivatives with cyclopropane-containing carboxylic acids. For example, cyclization under acidic conditions (e.g., polyphosphoric acid) or using coupling agents like HBTU can promote benzodiazole ring formation . Reaction temperature (80–120°C) and solvent choice (e.g., DMF, acetic acid) significantly affect yield, with higher purity achieved via recrystallization from DMF/acetic acid mixtures . Monitoring via HPLC or TLC is recommended to optimize intermediate steps .

Q. What analytical techniques are recommended for characterizing and confirming the structure of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclopropyl methyl groups at δ 1.0–1.5 ppm) .

- HPLC : Assess purity (>95% typical for biologically active studies) .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., C₁₂H₁₁N₂O₂ expected m/z 231.08) .

- X-ray Crystallography : Resolves stereochemistry, as demonstrated for structurally similar benzimidazole derivatives .

Q. How should researchers handle stability and solubility challenges in experimental setups?

- Methodological Answer :

- Stability : Store at −20°C under inert atmosphere; avoid prolonged exposure to light or moisture .

- Solubility : Use polar aprotic solvents (DMSO, DMF) for biological assays. For aqueous solutions, employ co-solvents like ethanol (≤10% v/v) .

Advanced Research Questions

Q. How can researchers optimize the introduction of the cyclopropane ring during synthesis to minimize side reactions?

- Methodological Answer :

- Cyclopropanation : Use transition metal catalysts (e.g., Cu(I)) or Simmons-Smith reagents to enhance regioselectivity .

- Protection Strategies : Temporarily protect the carboxylic acid group (e.g., as methyl ester) to prevent undesired cyclopropane ring opening .

- Kinetic Control : Lower reaction temperatures (0–25°C) reduce decomposition of sensitive intermediates .

Q. What biological activities have been observed in benzodiazole derivatives, and how do structural modifications (e.g., cyclopropyl vs. isopropyl groups) affect these activities?

- Methodological Answer :

- Antimicrobial Activity : Substitutions at the 2-position (e.g., cyclopropyl vs. isopropyl) alter steric bulk, impacting bacterial membrane penetration. For example, cyclopropyl derivatives show enhanced Gram-positive activity (MIC 2–8 µg/mL) compared to isopropyl analogs .

- Anticancer Potential : The electron-withdrawing cyclopropane ring may enhance DNA intercalation, as seen in cytotoxicity assays against HeLa cells (IC₅₀ ~10 µM) .

Q. What strategies address low yields in condensation reactions during benzodiazole ring formation?

- Methodological Answer :

- Catalyst Screening : HBTU or EDC/HOBt improve coupling efficiency (yields ↑20–30%) .

- Microwave-Assisted Synthesis : Reduces reaction time (1–2 hrs vs. 12 hrs conventional) and improves yield (85% vs. 60%) .

- Byproduct Analysis : Use LC-MS to identify hydrolysis byproducts; adjust pH (4–6) to suppress decomposition .

Q. How can contradictory data in antimicrobial assays (e.g., variable MIC values across studies) be resolved?

- Methodological Answer :

- Standardized Protocols : Follow CLSI guidelines for broth microdilution; control pH (7.2–7.4) and inoculum size (5 × 10⁵ CFU/mL) .

- Synergistic Effects : Test combinations with β-lactams to identify potentiation (e.g., FIC index ≤0.5) .

- Resistance Profiling : Use knockout bacterial strains (e.g., ΔacrB) to assess efflux pump involvement .

Q. What computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Molecular Docking : Simulate binding to biological targets (e.g., DNA gyrase) to guide structural optimization .

- QSAR Models : Correlate logP values (calculated: 2.1) with membrane permeability for lead prioritization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。